Methyl dithioacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzyme Inhibition:

MDTA has been investigated for its ability to inhibit certain enzymes, particularly those involved in cellular metabolism. Studies have shown that MDTA can inhibit pyruvate dehydrogenase (PDH), a key enzyme in the conversion of glucose to energy []. Further research explores its potential to target other enzymes, potentially impacting various biological processes.

Antibacterial and Antifungal Properties:

MDTA exhibits antibacterial and antifungal properties. Research suggests it can inhibit the growth of various bacterial and fungal species, including those resistant to conventional antibiotics [, ]. This characteristic makes it a potential candidate for developing novel antimicrobial agents.

Heavy Metal Chelation:

MDTA possesses chelating properties, meaning it can bind to metal ions. This property makes it potentially useful in detoxification and chelation therapy. Studies have shown that MDTA can chelate various heavy metals, including lead and mercury, potentially aiding their removal from the body [].

Cancer Research:

Limited research suggests MDTA may have anti-tumor properties. Studies have shown it can induce cell death in various cancer cell lines []. However, further investigation is needed to understand its potential therapeutic applications and mechanisms of action.

Other Research Applications:

MDTA is also being explored for its potential applications in other areas, including:

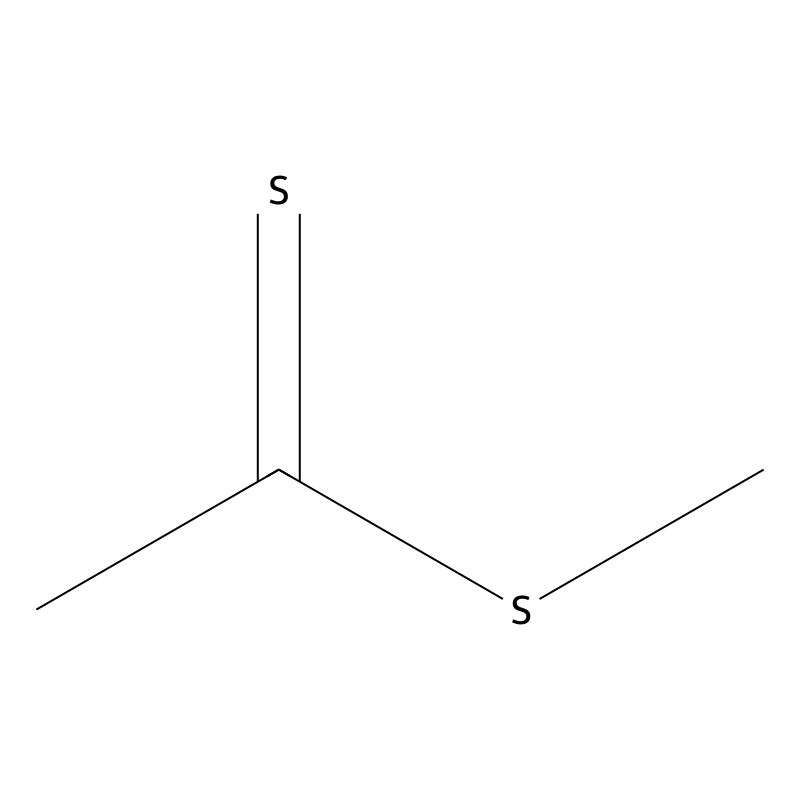

Methyl dithioacetate is a chemical compound with the molecular formula . It is classified as a thioester, which is characterized by the presence of a sulfur atom double-bonded to a carbon atom and single-bonded to another carbon atom. This compound is notable for its unique structure, which includes two sulfur atoms, contributing to its distinct chemical properties and reactivity. Methyl dithioacetate is typically a colorless liquid with a pungent odor, similar to other thioesters, and it is soluble in organic solvents.

Currently, there is no documented information on the specific mechanism of action of methyl dithioacetate in biological systems.

- Hydrolysis: Methyl dithioacetate can undergo hydrolysis in the presence of water, leading to the formation of methanethiol and acetic acid.

- Nucleophilic Substitution: The compound can react with nucleophiles, such as amines or alcohols, resulting in the formation of thioester derivatives.

- Decomposition: Under certain conditions, methyl dithioacetate may decompose into simpler compounds, including thiols and other sulfur-containing species .

Methyl dithioacetate can be synthesized through several methods:

- Direct Reaction: One common method involves the reaction of methanethiol with acetic anhydride or acetyl chloride in the presence of a base. This process yields methyl dithioacetate along with byproducts such as hydrochloric acid or acetic acid.

- Enzymatic Synthesis: Certain microorganisms can produce methyl dithioacetate enzymatically from methanethiol and acetyl-CoA, highlighting a potential biotechnological route for its synthesis .

Methyl dithioacetate finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flavoring Agents: Due to its distinctive odor, it may be used in the food industry as a flavoring agent or fragrance component.

- Research: Its unique properties make it a subject of study for understanding thioester chemistry and its implications in biological systems .

Interaction studies involving methyl dithioacetate focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its potential roles in biochemical pathways and its interactions with biological macromolecules. Research indicates that methyl dithioacetate can interact with various enzymes involved in sulfur metabolism, which may influence metabolic processes in organisms .

Methyl dithioacetate shares similarities with other thioesters and esters. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Methyl acetate | Common ester used as a solvent; less reactive than thioesters. | |

| S-Methyl thioacetate | Contains one sulfur atom; involved in biological processes. | |

| Ethyl thioacetate | Similar structure; used as a flavoring agent. | |

| Acetic anhydride | Reactive acylating agent; used in organic synthesis. |

Uniqueness of Methyl Dithioacetate

Methyl dithioacetate is unique due to its dual sulfur atoms, which significantly influence its chemical reactivity compared to other esters and thioesters. This structural feature allows for distinct interactions with biological systems and enhances its utility in synthetic chemistry. The presence of two sulfur atoms also contributes to its specific odor profile and potential applications in flavoring and fragrance industries .

Methyl dithioacetate represents a distinctive organosulfur compound characterized by its dithioester functional group [12]. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(methylsulfanyl)ethane-1-thione, which accurately describes its structural features [12] [25]. This nomenclature reflects the presence of a thione group (C=S) and a methylsulfanyl group (S-CH₃) attached to the central carbon framework [12].

The compound is assigned Chemical Abstracts Service registry number 2168-84-5 and possesses the molecular formula C₃H₆S₂ with a molecular weight of 106.21 grams per mole [12] [14]. Alternative nomenclature includes methyl ethanedithioate and ethane(dithioic) acid methyl ester, which emphasize the dithioester nature of the compound [12] [24].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Corrosive;Irritant